Arsim

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

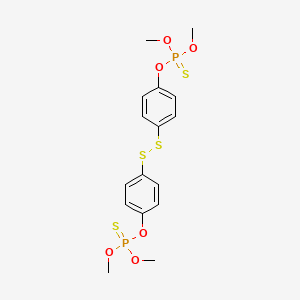

Structure

2D Structure

3D Structure

Properties

CAS No. |

3356-57-8 |

|---|---|

Molecular Formula |

C16H20O6P2S4 |

Molecular Weight |

498.5 g/mol |

IUPAC Name |

[4-[(4-dimethoxyphosphinothioyloxyphenyl)disulfanyl]phenoxy]-dimethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C16H20O6P2S4/c1-17-23(25,18-2)21-13-5-9-15(10-6-13)27-28-16-11-7-14(8-12-16)22-24(26,19-3)20-4/h5-12H,1-4H3 |

InChI Key |

NCPYQDKEACAFNC-UHFFFAOYSA-N |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)SSC2=CC=C(C=C2)OP(=S)(OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Organoarsenic Compound Nomenclature, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature of organoarsenic compounds, their structural properties, and their interactions with biological systems. Detailed experimental protocols for the synthesis and characterization of a representative compound, as well as a workflow for assessing cytotoxicity, are presented.

Nomenclature of Organoarsenic Compounds

The naming of organoarsenic compounds follows the general principles of chemical nomenclature, primarily guided by the International Union of Pure and Applied Chemistry (IUPAC). Both substitutive and functional class nomenclature systems are employed.

Arsines and Their Derivatives

Arsines are the arsenic analogues of amines, with the general formula R₃As. They are named by adding the suffix "-arsine" to the name of the parent hydride, arsane (AsH₃), or by functional class nomenclature.

-

Substitutive Nomenclature: The parent hydride is arsane (AsH₃). Substituents are cited as prefixes. For example, (CH₃)₃As is named trimethylarsane.

-

Functional Class Nomenclature: The names of the organic groups are followed by the word "arsine". For example, (C₆H₅)₃As is named triphenylarsine[1].

Arsine oxides , with the general formula R₃As=O, are named by adding "oxide" to the name of the corresponding arsine[1]. For example, (C₆H₅)₃AsO is triphenylarsine oxide.

Arsonic and Arsinic Acids

Arsonic acids are oxyacids with a pentavalent arsenic atom bonded to two hydroxyl groups, a double-bonded oxygen, and an organic substituent (RAsO(OH)₂)[2]. They are named by adding the suffix "-arsonic acid" to the name of the parent organic group. For example, C₆H₅AsO(OH)₂ is named phenylarsonic acid.

Arsinic acids have two organic substituents and one hydroxyl group attached to a pentavalent arsenic with a double-bonded oxygen (R₂AsO(OH)). They are named by adding the suffix "-arsinic acid" to the names of the organic groups. For example, (CH₃)₂AsO(OH) is dimethylarsinic acid.

Arsenins and Other Heterocycles

Arsenic can replace a carbon atom in a carbocyclic ring, forming a heterocyclic compound.

Arsinine , also known as arsabenzene , is the arsenic analogue of pyridine, with the formula C₅H₅As[2]. It is the parent compound for a class of arsenic-containing heterocycles. Derivatives are named using standard IUPAC rules for heterocyclic compounds, indicating the position of substituents with numbers.

Quantitative Data on Organoarsenic Compounds

The structural parameters and toxicity of organoarsenic compounds are crucial for understanding their reactivity and biological effects.

Structural Data

The geometry of organoarsenic compounds can be determined using techniques like X-ray crystallography. Below is a table summarizing key bond lengths and angles for triphenylarsine.

| Compound | Bond | Bond Length (Å) | Angle | **Angle (°) ** | Reference |

| Triphenylarsine | As-C | 1.942–1.956 | C-As-C | 99.6–100.5 | [1] |

Toxicity Data

The toxicity of arsenic compounds is a significant concern and is often quantified by the median lethal dose (LD₅₀), the dose required to kill half the members of a tested population.

| Compound | CAS Number | LD₅₀ (mg/kg, oral, rat) | Reference |

| Arsenic Trioxide | 1327-53-3 | 15.1 | |

| Sodium Arsenite | 7784-46-5 | 41 | |

| Cacodylic Acid | 75-60-5 | 644 | |

| Roxarsone | 121-19-7 | 50 |

Experimental Protocols

Synthesis and Purification of Triphenylarsine

Synthesis: Triphenylarsine can be synthesized via a Wurtz-Fittig-like reaction.

-

Reaction: AsCl₃ + 3 PhCl + 6 Na → AsPh₃ + 6 NaCl[1]

-

Procedure: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium metal in dry toluene. Heat the mixture to reflux to form a sodium sand. Cool the mixture and add a solution of arsenic trichloride and chlorobenzene in dry toluene dropwise with vigorous stirring. After the addition is complete, heat the mixture at reflux for several hours. Cool the reaction mixture and filter to remove sodium chloride.

Purification by Recrystallization:

-

Principle: Recrystallization is a purification technique for solid compounds. It involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution[3][4][5].

-

Procedure: Dissolve the crude triphenylarsine in a minimum amount of hot ethanol. If any solid impurities remain, perform a hot filtration. Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the purified triphenylarsine crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals under vacuum.

Characterization of Triphenylarsine

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of triphenylarsine will show multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the phenyl protons[6].

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms of the phenyl rings. The number of signals will depend on the symmetry of the molecule[7].

Mass Spectrometry (MS):

-

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of triphenylarsine. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of C₁₈H₁₅As (306.23 g/mol )[7].

Biological Interactions and Signaling Pathways

Organoarsenic compounds, particularly arsenic trioxide (ATO), have significant applications in medicine, most notably in the treatment of acute promyelocytic leukemia (APL). The mechanism of action involves the modulation of several key signaling pathways.

Mechanism of Action of Arsenic Trioxide in APL

Arsenic trioxide induces remission in APL patients primarily through its effect on the PML-RARα fusion protein, which is a hallmark of this type of leukemia.

As depicted in the diagram, ATO binds to the PML moiety of the PML-RARα fusion protein, leading to its degradation by the proteasome. This degradation promotes apoptosis (programmed cell death) and cellular differentiation. Additionally, ATO can induce the generation of reactive oxygen species (ROS), which activates the JNK pathway, further contributing to apoptosis. ATO also inhibits the pro-survival PI3K/Akt pathway.

Experimental Workflow: In Vitro Cytotoxicity Assessment

A common method to assess the cytotoxicity of organoarsenic compounds is the MTT assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

This workflow outlines the key steps for determining the cytotoxic potential of an organoarsenic compound in a cell-based assay[8][9]. The final output, the IC₅₀ value, represents the concentration of the compound that inhibits cell viability by 50% and is a critical parameter in drug development.

References

- 1. Triphenylarsine - Wikipedia [en.wikipedia.org]

- 2. Arsabenzene - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. TRIPHENYLARSINE(603-32-7) 1H NMR [m.chemicalbook.com]

- 7. Triphenylarsine | C18H15As | CID 11773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

The Discovery of Arsine: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsine (AsH₃), a colorless and highly toxic gas, holds a significant place in the annals of chemistry and forensic science. Its discovery was not a singular event but rather a progression of observations and refinements that transformed our understanding of arsenic and its detection. This technical guide provides an in-depth history of the discovery of arsine gas, detailing the pivotal experiments, the scientists involved, and the evolution of its detection, which laid the groundwork for modern toxicology.

The Initial Discovery: Carl Wilhelm Scheele (1775)

The first documented synthesis of arsine gas is credited to the Swedish-German pharmaceutical chemist, Carl Wilhelm Scheele, in 1775. While investigating the properties of arsenic and its compounds, Scheele observed the formation of a garlic-smelling gas when arsenic trioxide (As₂O₃) was treated with zinc and an acid. This reaction, a prelude to more sensitive arsenic detection methods, marked the initial discovery of arsine.

Experimental Protocol: Scheele's Synthesis of Arsine (1775)

Objective: To produce a gaseous compound from arsenic trioxide.

Materials:

-

Arsenic trioxide (As₂O₃)

-

Zinc (Zn) granules or filings

-

An acid (likely nitric acid, HNO₃, as referenced in later descriptions of his work)

-

A flask or retort for generating the gas

-

Tubing for directing the gas flow

-

A collection vessel, likely over water

Procedure:

-

A quantity of arsenic trioxide was placed in the reaction flask.

-

Zinc metal was added to the flask.

-

Acid was then introduced into the flask, initiating the reaction. The zinc reacts with the acid to produce nascent hydrogen, which then reduces the arsenic trioxide to arsine gas.

-

The evolved gas, arsine, would have been observed and its properties, such as its distinct garlic-like odor, noted.

-

The gas could have been collected by displacement of water in an inverted container.

Chemical Reaction:

As₂O₃ + 6 Zn + 12 HNO₃ → 2 AsH₃ + 6 Zn(NO₃)₂ + 3 H₂O

The Forensic Breakthrough: The Marsh Test (1836)

For decades after its discovery, arsine remained a chemical curiosity. However, its significance skyrocketed in 1836 when the English chemist James Marsh developed a highly sensitive and specific test for arsenic, a poison favored for its discrete and deadly nature. The Marsh test, which is based on the generation and subsequent thermal decomposition of arsine, revolutionized forensic toxicology.

The impetus for Marsh's invention was a murder trial in 1832 where he was asked to detect arsenic in a victim's coffee. Although he detected it, the physical evidence (a yellow precipitate of arsenic sulfide) was unstable and degraded by the time it was presented to the jury, leading to an acquittal. Frustrated by this outcome, Marsh developed his new, more robust test.

Experimental Protocol: The Marsh Test for Arsenic (c. 1836)

The Marsh test provided a definitive method for detecting minute quantities of arsenic.

Objective: To detect the presence of arsenic in a sample with high sensitivity.

Materials:

-

A sample suspected of containing arsenic (e.g., stomach contents, food)

-

Arsenic-free zinc (Zn)

-

Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

A specialized glass apparatus (the Marsh apparatus), consisting of a gas-generating flask, a drying tube, and a hard glass tube for heating.

-

A heat source (e.g., a Bunsen burner)

-

A cold porcelain surface (e.g., a dish or bowl)

Procedure:

-

The sample to be tested was placed in the gas-generating flask along with arsenic-free zinc and sulfuric acid.

-

If arsenic was present in the sample, it would be reduced by the nascent hydrogen (produced from the reaction of zinc and acid) to arsine gas (AsH₃).

-

The generated gas mixture (arsine and hydrogen) was passed through a drying tube (often containing calcium chloride) to remove any moisture.

-

The dry gas then flowed through a narrow, hard glass tube which was heated to a high temperature (around 250-300°C).

-

At this temperature, the arsine gas decomposed back into its elemental components: arsenic and hydrogen.

-

The elemental arsenic deposited on the cooler, downstream part of the tube, forming a characteristic silvery-black "arsenic mirror".

-

Alternatively, the gas exiting the tube could be ignited. If arsine was present, the flame would have a characteristic whitish appearance. When a cold porcelain surface was held in this flame, a metallic arsenic deposit would form.

-

The test was so sensitive it could detect as little as one-fiftieth of a milligram of arsenic.

Chemical Reactions:

-

Generation of Arsine: As₂O₃ + 6 Zn + 6 H₂SO₄ → 2 AsH₃ + 6 ZnSO₄ + 3 H₂O

-

Decomposition of Arsine: 2 AsH₃(g) --(heat)--> 2 As(s) + 3 H₂(g)

A crucial part of the Marsh test was to ensure that the reagents (zinc and acid) were themselves free of arsenic contamination to avoid false positives. Additionally, a similar test could be produced by antimony, which forms stibine gas (SbH₃). However, the arsenic deposit is soluble in a solution of sodium hypochlorite, while the antimony deposit is not, providing a method of differentiation.

Quantitative Data

The discovery and subsequent study of arsine allowed for the determination of its physical and chemical properties.

| Property | Value |

| Chemical Formula | AsH₃ |

| Molar Mass | 77.945 g/mol |

| Appearance | Colorless gas |

| Odor | Faint, garlic-like |

| Density | 4.93 g/L (gas); 1.640 g/mL (-64 °C) |

| Melting Point | -117 °C |

| Boiling Point | -62.5 °C |

| Solubility in Water | 0.2 g/100 mL (20 °C); 0.07 g/100 mL (25 °C) |

| Vapor Pressure | >760 mmHg at 20 °C |

| Auto-ignition Temperature | 285 °C |

Visualizing the Discovery and Detection

The following diagrams illustrate the key historical developments and the experimental workflow of the Marsh test.

Tertiary-Butylarsine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary-butylarsine (TBA) is a pyrophoric, organoarsenic compound with the chemical formula (CH₃)₃CAsH₂. It serves as a less hazardous liquid alternative to the highly toxic gas arsine (AsH₃) in the manufacturing of III-V compound semiconductors through Metal-Organic Vapor Phase Epitaxy (MOVPE). This technical guide provides an in-depth overview of the fundamental properties of tertiary-butylarsine, including its chemical and physical characteristics, molecular structure, and reactivity. Detailed experimental protocols for its synthesis, purification, and safe handling are presented, alongside an analysis of its thermal decomposition. Spectroscopic data and its application in MOVPE for the growth of semiconductor materials are also discussed.

Introduction

Tertiary-butylarsine (TBA) has emerged as a critical precursor in the electronics industry, primarily as a substitute for arsine gas in the production of arsenide-containing compound semiconductors such as gallium arsenide (GaAs) and indium arsenide (InAs). Its liquid state at room temperature and lower toxicity compared to arsine offer significant safety and handling advantages in industrial applications. This document aims to provide a detailed technical resource on the core properties and handling of TBA for professionals in research and development.

Chemical and Physical Properties

Tertiary-butylarsine is a colorless, clear liquid with an unpleasant odor.[1][2] It is highly flammable and pyrophoric, meaning it can ignite spontaneously in air.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₁As | [4] |

| Molecular Weight | 134.05 g/mol | [4] |

| CAS Number | 4262-43-5 | [5][6] |

| Appearance | Colorless, clear liquid | [4] |

| Odor | Unpleasant | [1][2] |

| Melting Point | -1 °C | [4] |

| Boiling Point | 68 °C | [4] |

| Density | 1.08 g/mL | [4] |

| Vapor Pressure | 125.0 mmHg | [1] |

| Solubility | Insoluble in water | [4] |

Molecular Structure

The molecular structure of tertiary-butylarsine consists of a central arsenic atom bonded to a tertiary-butyl group and two hydrogen atoms. The bulky tert-butyl group influences the steric and electronic properties of the molecule, impacting its reactivity and decomposition characteristics.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a signal for the two protons attached to the arsenic atom. The chemical shift of the tert-butyl protons would be in the upfield region, characteristic of alkyl groups.

-

¹³C NMR: The carbon NMR spectrum would display two signals corresponding to the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of TBA would be characterized by vibrational modes of the C-H, C-C, and As-H bonds. The symmetric and asymmetric stretching and bending vibrations of the methyl groups in the tert-butyl moiety would be prominent. The As-H stretching frequency is a key characteristic of primary arsines.

Reactivity and Thermal Stability

Tertiary-butylarsine is a reactive compound, primarily due to the presence of the As-H bonds and the pyrophoric nature of the molecule.

Reactivity

TBA is highly reactive with oxygen and other oxidizing agents, leading to spontaneous ignition. It is also sensitive to moisture. Its primary use in MOVPE relies on its controlled thermal decomposition.

Thermal Decomposition

The thermal decomposition of tertiary-butylarsine is a critical aspect of its application in semiconductor growth. The decomposition process is complex and can proceed through various pathways, including the initial cleavage of the As-C or As-H bonds. The mechanism is influenced by temperature, pressure, and the surrounding gas-phase environment.

Experimental Protocols

Synthesis

A common method for the laboratory synthesis of tertiary-butylarsine involves the reaction of a Grignard reagent, such as tert-butylmagnesium chloride, with arsenic trichloride in an inert solvent like diethyl ether, followed by reduction of the resulting diorganoarsenic halide.

Protocol:

-

Grignard Reagent Formation: Prepare tert-butylmagnesium chloride by reacting tert-butyl chloride with magnesium turnings in anhydrous diethyl ether under a dry, inert atmosphere (e.g., argon or nitrogen).

-

Reaction with Arsenic Trichloride: Slowly add a solution of arsenic trichloride in diethyl ether to the Grignard reagent at a low temperature (e.g., 0 °C) with vigorous stirring.

-

Reduction: The resulting mixture containing tert-butyldichloroarsine is then reduced using a suitable reducing agent, such as lithium aluminum hydride, in an anhydrous solvent.

-

Work-up and Isolation: The reaction is carefully quenched, and the product is isolated by extraction and subsequent distillation.

Purification

Purification of tertiary-butylarsine is typically achieved by fractional distillation under reduced pressure and an inert atmosphere to remove impurities without decomposition.

Protocol:

-

Set up a fractional distillation apparatus that has been thoroughly dried and purged with an inert gas.

-

Transfer the crude tertiary-butylarsine to the distillation flask using an inert atmosphere technique (e.g., cannula transfer).

-

Heat the flask gently and collect the fraction that distills at the appropriate boiling point and pressure.

-

The purified product should be stored in a sealed container under an inert atmosphere.

Application in MOVPE

Tertiary-butylarsine is a key precursor in the MOVPE process for growing high-quality III-V semiconductor thin films. It serves as the arsenic source, while organometallic compounds of Group III elements (e.g., trimethylgallium, trimethylindium) are used as the metal source.

The growth of high-quality crystalline layers requires precise control over process parameters such as substrate temperature, reactor pressure, V/III ratio (the ratio of the molar flow rate of the Group V precursor to the Group III precursor), and the total flow rate of the carrier gas.

Safety and Handling

Tertiary-butylarsine is a highly hazardous material and must be handled with extreme caution.

-

Pyrophoric Nature: It ignites spontaneously upon contact with air. All handling must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Toxicity: TBA is toxic if inhaled, ingested, or absorbed through the skin.[3] Chronic exposure may cause damage to the central nervous system, skin, eyes, respiratory tract, liver, and kidneys.[3] The lethal concentration (LC50) for rats is 73.5 ppm for a 4-hour exposure.[3]

-

Personal Protective Equipment (PPE): Appropriate PPE, including flame-resistant laboratory coats, chemical-resistant gloves, and safety glasses or a face shield, must be worn at all times.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert gas.

-

Spills and Fire: In case of a small fire, use a dry chemical powder extinguisher. Do not use water. For larger fires, evacuate the area and call for emergency response.

Conclusion

Tertiary-butylarsine is a fundamentally important organometallic precursor in the semiconductor industry, offering a safer alternative to arsine gas. A thorough understanding of its chemical and physical properties, reactivity, and safe handling procedures is paramount for its effective and secure use in research and manufacturing. This guide has provided a comprehensive overview of these core aspects to aid professionals working with this versatile yet hazardous compound. Further research into its decomposition pathways and the development of even safer alternative precursors will continue to be areas of active investigation.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. digitalcommons.butler.edu [digitalcommons.butler.edu]

- 3. tert-Butylarsine | C4H9As | CID 6335187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MOVPE Growth of High Performance Device Structures Using Tertiarybutylarsine as a Replacement for Arsine | Nokia.com [nokia.com]

- 5. seas.ucla.edu [seas.ucla.edu]

- 6. chemical-label.com [chemical-label.com]

A Technical Guide to the Exploratory Research of Novel Organoarsenic Compounds in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoarsenic compounds, a class of molecules containing a carbon-arsenic bond, have a long and complex history in medicine. While the inherent toxicity of arsenic has been a significant concern, modern medicinal chemistry is revisiting this class of compounds, designing novel molecules with enhanced therapeutic indices for applications in oncology and beyond. This technical guide provides an in-depth overview of the core aspects of exploratory research into novel organoarsenic compounds, focusing on their synthesis, biological evaluation, and mechanisms of action. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

The therapeutic potential of arsenic has been recognized for centuries. The inorganic compound arsenic trioxide (ATO) is a well-established and effective treatment for acute promyelocytic leukemia (APL)[1]. However, its use is associated with significant toxicity. The development of organoarsenic compounds, where arsenic is covalently bonded to a carbon atom, offers the potential to create derivatives with improved pharmacological properties, including increased selectivity for cancer cells and reduced side effects.

Recent research has focused on the synthesis of novel organoarsenic compounds with diverse chemical scaffolds, leading to the discovery of agents with potent anticancer and antimicrobial activities. These compounds often exert their effects through mechanisms distinct from traditional chemotherapeutics, such as the induction of reactive oxygen species (ROS), inhibition of angiogenesis, and modulation of key signaling pathways. This guide will explore these facets of organoarsenic research, providing a technical foundation for further investigation.

Synthesis of Novel Organoarsenic Compounds

The synthesis of organoarsenic compounds has evolved to prioritize safety and efficiency. Historically, the use of volatile and highly toxic arsenic precursors posed significant challenges. Modern approaches, such as the Non-volatile Intermediate Transformation (NIT) methods, have been developed to provide safer access to functional organoarsenic compounds[2][3].

A common strategy in the synthesis of novel organoarsenic compounds for potential therapeutic use involves the derivatization of known arsenic-containing scaffolds. An example is the synthesis of thiourea-conjugating organic arsenic D-glucose compounds, which have shown promising anticancer activities.

Experimental Protocol: Synthesis of Thiourea-Conjugating Organic Arsenic D-Glucose Derivatives

This protocol is adapted from the synthesis of novel anticancer organoarsenic compounds.

Materials:

-

p-aminophenylarsine oxide (p-APAO)

-

1,3-propanedithiol

-

D-glucose

-

Thiourea

-

Various solvents and reagents (e.g., SO2, KI, HCl, etc.)

Procedure:

-

Synthesis of 4-(1,3,2-dithiarsinan-2-yl) aniline (Compound 7):

-

React p-aminophenylarsine oxide (p-APAO) with 1,3-propanedithiol in a suitable solvent.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, purify the product by column chromatography.

-

-

Synthesis of the D-glucose derivative (Compound 9):

-

Modify D-glucose to introduce a reactive group for conjugation with the thiourea moiety. This may involve several protection and deprotection steps.

-

-

Conjugation Reaction:

-

React Compound 7 with the modified D-glucose derivative (Compound 9) in the presence of a thiourea source at room temperature.

-

The reaction involves a nucleophilic attack to form the target compound.

-

The reaction progress is monitored by TLC.

-

-

Purification:

-

The final product is purified using column chromatography to yield the target thiourea-conjugating organic arsenic D-glucose compound.

-

Reaction Yields: The reported yields for similar target compounds were approximately 71.5% to 81.9%[4].

Quantitative Data Presentation

The biological activity of novel organoarsenic compounds is typically quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Novel Organoarsenic Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

| 4-(4-hydroxyl-3-methoxylbenzaliminyl)phenylarsenoxide | E. coli | 1.82 | [3] |

| 4-(4-bromobenzaliminyl)phenylarsenoxide | E. coli | >5 | [3] |

| Arsenic Trioxide (formulated) | Leukemia Cell Lines (median) | ~0.35 | [5] |

| Arsenic Trioxide (formulated) | Colon Cancer Cell Lines (median) | ~3.5 | [5] |

| Thiourea-conjugating organic arsenic D-glucose (Compound 2) | Hela | 11.05 | [4] |

| Thiourea-conjugating organic arsenic D-glucose (Compound 2) | HepG2 | 2.81 | [4] |

| Thiourea-conjugating organic arsenic D-glucose (Compound 2) | HCT-116 | 0.82 | [4] |

Table 2: Crystallographic Data for an Example Arsenic-Containing Compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pmn21 or P21nm |

| a (Å) | 3.633 |

| b (Å) | 10.196 |

| c (Å) | 10.314 |

Note: Data for Pararsenolamprite, a polymorph of native arsenic.

Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the novel organoarsenic compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance[4].

-

Data Analysis: Plot the cell viability percentage against the compound concentration to generate a dose-response curve and calculate the IC50 value[4].

Signaling Pathways and Mechanisms of Action

Novel organoarsenic compounds can exert their anticancer effects through the modulation of various cellular signaling pathways. A key pathway implicated in arsenic's therapeutic and toxic effects is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.

Arsenic compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of autophagy in cancer cells[6]. This inhibition can occur through the downregulation of key proteins such as PI3K and phosphorylated mTOR (p-mTOR)[6]. Furthermore, arsenic can interfere with other critical signaling networks, including the EGFR and MAPK pathways, and can induce apoptosis through the cleavage of caspases.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by novel organoarsenic compounds.

Experimental Workflow for Preclinical Drug Development

The preclinical development of a novel organoarsenic compound follows a structured workflow to assess its potential as a therapeutic agent. This process involves a series of in vitro and in vivo studies to evaluate efficacy, safety, and pharmacokinetic properties before consideration for clinical trials.

Visualizing the Preclinical Workflow

Caption: A generalized preclinical development workflow for a novel anticancer drug candidate.

Conclusion

The field of exploratory research into novel organoarsenic compounds holds significant promise for the development of new therapeutic agents. By leveraging modern synthetic techniques, researchers can design and create a diverse array of molecules with potent biological activities. A systematic approach to preclinical evaluation, encompassing robust in vitro and in vivo testing, is essential to identify lead candidates with favorable efficacy and safety profiles. The elucidation of the molecular mechanisms of action, particularly the modulation of key signaling pathways, will be critical for the rational design of the next generation of organoarsenic drugs. This guide provides a foundational overview of these key areas to support the continued advancement of this exciting field of research.

References

- 1. Ricin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arsenic Inhibits Proliferation and Induces Autophagy of Tumor Cells in Pleural Effusion of Patients with Non-Small Cell Lung Cancer Expressing EGFR with or without Mutations via PI3K/AKT/mTOR Pathway [mdpi.com]

An In-depth Technical Guide to the Synthesis of Cacodylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacodylic acid, also known as dimethylarsinic acid ((CH₃)₂AsO₂H), is an organoarsenic compound with a significant history in both chemical warfare and, counterintuitively, in early pharmaceuticals.[1][2] In modern research, its sodium salt, sodium cacodylate, is widely used as a buffering agent in biological sample preparation for electron microscopy.[3] Understanding its synthesis is crucial for researchers working with this compound and for the development of related organoarsenic molecules. This guide provides a comprehensive overview of the synthesis of cacodylic acid, detailing both historical and modern methodologies, experimental protocols, and relevant chemical data.

Chemical Properties and Data

Cacodylic acid is a colorless, odorless, crystalline solid.[3] It is highly soluble in water, ethanol, and acetic acid, but insoluble in diethyl ether.[3] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₇AsO₂ | [3] |

| Molar Mass | 137.997 g/mol | [3] |

| Melting Point | 192-198 °C | [3] |

| pKₐ | ~6.25 | [3] |

| Appearance | Colorless crystalline solid | [3] |

| Solubility | Soluble in water, ethanol, acetic acid; Insoluble in diethyl ether | [3] |

Table 1: Physicochemical Properties of Cacodylic Acid

Synthesis Methodologies

The synthesis of cacodylic acid has evolved from early, hazardous methods to more controlled modern procedures. The primary synthetic routes involve the methylation of arsenic trioxide to form a precursor, which is then oxidized.

Historical Synthesis: Cadet's Fuming Liquid and Subsequent Oxidation

The first synthesis of a cacodyl compound dates back to 1760 by the French chemist Louis Claude Cadet de Gassicourt.[1] This method, which produces what is known as "Cadet's fuming liquid," is the historical basis for cacodylic acid synthesis.

Reaction Pathway:

The process involves two main stages:

-

Formation of Cacodyl Oxide: Arsenic trioxide (As₂O₃) is heated with potassium acetate (CH₃COOK) to produce a mixture containing cacodyl oxide ([(CH₃)₂As]₂O).[3]

-

Oxidation to Cacodylic Acid: The resulting cacodyl oxide is then oxidized to yield cacodylic acid.

Figure 1: Reaction pathway for the historical synthesis of cacodylic acid.

Experimental Protocol (Historical Method):

-

Step 1: Preparation of Cadet's Fuming Liquid.

-

Caution: This reaction produces highly toxic and spontaneously flammable products. It should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures.

-

A mixture of arsenic trioxide and four equivalents of potassium acetate is heated in a retort.[3]

-

A foul-smelling, dense, oily liquid, known as Cadet's fuming liquid, is distilled. This liquid is a mixture of cacodyl oxide and cacodyl ([(CH₃)₂As]₂).[3]

-

-

Step 2: Oxidation of Cacodyl Oxide to Cacodylic Acid.

-

The crude cacodyl oxide from Cadet's liquid is treated with an oxidizing agent, such as mercuric oxide (HgO), to form cacodylic acid.[3]

-

The reaction is highly exothermic.

-

The resulting cacodylic acid can be purified by recrystallization.

-

Quantitative Data (Historical Method):

| Parameter | Value | Reference(s) |

| Starting Materials | Arsenic trioxide, Potassium acetate | [3] |

| Intermediate | Cacodyl oxide | [3] |

| Oxidizing Agent | Mercuric oxide | [3] |

| Final Product | Cacodylic acid | [3] |

| Yield | Not well-documented, generally low |

Table 2: Summary of the historical synthesis of cacodylic acid.

Modern Synthetic Approach: Catalytic Vapor-Phase Reaction

A more modern and controlled approach to the synthesis of cacodyl and its oxide, the precursors to cacodylic acid, is described in a US patent. This method avoids the batch process of the historical method and offers potentially higher yields.

Reaction Pathway:

This process involves passing the vapors of arsenic trioxide and acetic acid over a heated catalyst.

Figure 2: Reaction pathway for a modern synthesis of cacodyl oxide and cacodyl.

Experimental Protocol (Catalytic Vapor-Phase Method):

-

Step 1: Vaporization of Reactants.

-

Arsenic trioxide and acetic acid are vaporized.

-

-

Step 2: Catalytic Reaction.

-

The reactant vapors are passed over a heated catalyst, such as potassium pyroarsenite (K₄As₂O₅), at a temperature of approximately 400 °C.[4]

-

The product, a mixture of cacodyl oxide and cacodyl, is collected.

-

-

Step 3: Oxidation.

-

The collected mixture is then oxidized to cacodylic acid using a suitable oxidizing agent.

-

Quantitative Data (Catalytic Vapor-Phase Method):

| Parameter | Value | Reference(s) |

| Reactants | Arsenic trioxide, Acetic acid | [4] |

| Catalyst | Potassium pyroarsenite (K₄As₂O₅) | [4] |

| Reaction Temperature | ~400 °C | [4] |

| Overall Yield (as cacodyl chloride) | Up to 44% | [4] |

Table 3: Summary of the catalytic vapor-phase synthesis of cacodyl derivatives.

Purification of Cacodylic Acid

The primary method for purifying crude cacodylic acid is recrystallization. Due to its solubility properties, a common solvent system for recrystallization is an alcohol-ether mixture.

Experimental Protocol (Recrystallization):

-

Dissolve the crude cacodylic acid in a minimal amount of hot alcohol (e.g., ethanol).

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

To induce further crystallization, the solution can be cooled in an ice bath.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

Experimental Workflow

The overall workflow for the synthesis and purification of cacodylic acid can be summarized as follows:

Figure 3: General experimental workflow for the synthesis of cacodylic acid.

Spectroscopic Data

The identity and purity of synthesized cacodylic acid can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of cacodylic acid is expected to show a singlet for the two equivalent methyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a single resonance corresponding to the two equivalent methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic peaks for the O-H stretch of the carboxylic acid group and the As=O bond.

Safety Precautions

The synthesis of cacodylic acid involves the use of highly toxic arsenic compounds. All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. Special care should be taken to avoid inhalation of arsenic-containing dust and vapors. All waste materials must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Conclusion

The synthesis of cacodylic acid, while historically significant, presents considerable challenges due to the toxicity of the reagents and intermediates. This guide has outlined the primary synthetic routes, from the early "Cadet's fuming liquid" method to a more controlled, modern catalytic approach. The provided experimental details, quantitative data, and workflow diagrams offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development who require a thorough understanding of the preparation of this important organoarsenic compound. Strict adherence to safety protocols is paramount when undertaking any of the synthetic procedures described herein.

References

An In-depth Technical Guide to Arsenic-Containing π-Conjugated Molecules

For Researchers, Scientists, and Drug Development Professionals

Core Overview

Arsenic-containing π-conjugated molecules represent a fascinating and evolving class of compounds that bridge the gap between traditional organic electronics and medicinal chemistry. The incorporation of an arsenic atom into a π-conjugated system introduces unique electronic and photophysical properties due to the element's size, polarizability, and the heavy-atom effect. These characteristics make them promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and as therapeutic agents. However, the inherent toxicity of arsenic necessitates careful molecular design and thorough biological evaluation. This guide provides a comprehensive overview of the synthesis, properties, and biological implications of these intriguing molecules, with a focus on quantitative data and detailed experimental methodologies.

Key Molecular Classes

The landscape of arsenic-containing π-conjugated systems is primarily dominated by heterocyclic structures where an arsenic atom replaces a carbon or another heteroatom in a conjugated ring. The most studied classes include:

-

Arsoles: Five-membered arsenic-containing heterocycles, analogous to pyrrole and phosphole. Their aromaticity and electronic properties can be tuned by substitution on the arsenic atom and the carbon backbone.

-

Arsabenzene (Arsinine): A six-membered heterocyclic analog of benzene, where a carbon atom is replaced by arsenic. It exhibits aromatic character, though with a different reactivity profile compared to benzene.

-

Benzo[b]arsoles and other Fused Systems: Polycyclic structures where an arsole ring is fused with one or more benzene or other aromatic rings. These extended π-systems often exhibit interesting photophysical properties.

-

Arsaborins: Boron and arsenic-containing six-membered heterocycles that display unique electronic structures and luminescence properties.

Data Summary

Photophysical Properties

The introduction of arsenic into a π-conjugated system significantly influences its photophysical properties. The heavy-atom effect of arsenic promotes intersystem crossing, leading to enhanced phosphorescence. The absorption and emission wavelengths can be tuned by modifying the molecular structure.

| Compound Class | Substituents | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| 2,5-Diarylarsoles | 2,5-Diphenyl | ~350-400 | ~400-450 (fluorescence) | Not specified | Not specified | [1] |

| Intense greenish-blue (solid state) | [1] | |||||

| (Hetero)arene-fused Arsaborins | Benzene-, naphthalene-, thiophene-fused | ~340-364 | Fluorescence (large Stokes shift) at 298 K | Not specified | Not specified | [2] |

| Intense phosphorescence at 77 K | [2] | |||||

| Heteroarene-fused Benzo[b]arsoles | Indole-fused | Not specified | Phosphorescence at 77 K | Not specified | Not specified | [3] |

Electrochemical Properties

The electrochemical behavior of arsenic-containing π-conjugated molecules provides insights into their electronic structure and stability. Cyclic voltammetry is a key technique used to determine their oxidation and reduction potentials.

| Compound Class | Substituents | Oxidation Potential (E_ox, V vs. Fc/Fc+) | Reduction Potential (E_red, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Reference |

| 2,5-Diarylarsoles | 2,5-Diphenyl | Estimated via CV | Estimated via CV | Estimated via DFT | Estimated via DFT | [1] |

(Note: Specific quantitative data for electrochemical properties is often presented in research articles but was not found in a readily tabular format in the initial searches. The table indicates the type of data typically reported.)

Cytotoxicity Data

The biological activity of arsenic-containing compounds is a critical aspect of their evaluation, particularly for drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity against cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Phenylarsine oxide | HCT-116 (Human colon cancer) | 2.8 | [4] |

| Various functional organoarsenic compounds | HCT-116 (Human colon cancer) | > 10 | [4] |

| Phenylarsonic acid | HCT-116 (Human colon cancer) | Very low cytotoxicity | [4] |

Experimental Protocols

Synthesis of 2,5-Diphenyl-1-phenylarsole (A Representative Arsole)

This protocol is a generalized procedure based on the reaction of a titanacyclopentadiene with an arsenic dihalide.

Materials:

-

Diphenylacetylene

-

Titanocene dichloride (Cp2TiCl2)

-

n-Butyllithium (n-BuLi) in hexanes

-

Phenylarsine dichloride (PhAsCl2) or generated in situ diiodoarsine

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

Standard Schlenk line and glassware for air-sensitive synthesis

Procedure:

-

Preparation of the Titanacyclopentadiene:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve titanocene dichloride in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add two equivalents of n-butyllithium to the cooled solution. The color of the solution will change, indicating the formation of the active titanocene species.

-

To this solution, add one equivalent of diphenylacetylene.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The formation of the dark-colored titanacyclopentadiene can be monitored by TLC or NMR of an aliquot.

-

-

Reaction with Arsenic Halide:

-

In a separate Schlenk flask, dissolve the prepared titanacyclopentadiene in anhydrous toluene.

-

Add one equivalent of phenylarsine dichloride to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or NMR).

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Further purification can be achieved by recrystallization from a suitable solvent system to obtain crystalline 2,5-diphenyl-1-phenylarsole.

-

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, C6D6) in a clean, dry 5 mm NMR tube.[5][6][7] Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.[5]

-

Acquisition Parameters (Typical for a 400 or 500 MHz spectrometer):

-

¹H NMR: Spectral width of ~12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

¹³C{¹H} NMR: Spectral width of ~200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

-

Single Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion of a non-solvent into a solution of the compound.[2] The crystals should be well-formed, without cracks, and typically between 0.1 and 0.3 mm in size.[2]

-

Data Collection: Mount a suitable crystal on a goniometer head.[2] Collect diffraction data at a controlled temperature (often 100 K or 150 K to reduce thermal motion) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[8]

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

-

-

Cyclic Voltammetry (CV):

-

Experimental Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Procedure:

-

Prepare a solution of the sample (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

-

Scan the potential between the desired limits and record the resulting current.

-

Use a ferrocene/ferrocenium (Fc/Fc+) couple as an internal or external standard for potential referencing.

-

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 value of a compound against an adherent cancer cell line.

Materials:

-

Adherent cancer cell line (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

-

Count the cells and adjust the cell density to the desired concentration (e.g., 5 x 10⁴ cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium from a stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., 0.1% DMSO) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of around 630 nm) using a microplate reader.

-

-

Data Analysis and IC50 Calculation:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway: Arsenic-Induced MAPK Activation

Arsenic compounds can induce cellular stress and apoptosis through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 and JNK cascades. This diagram illustrates a simplified representation of this process.[3][4]

Caption: Arsenic-induced MAPK signaling cascade.

Experimental Workflow: From Synthesis to Cytotoxicity

This diagram outlines the general workflow for the synthesis, characterization, and biological evaluation of arsenic-containing π-conjugated molecules.

Caption: General experimental workflow.

Conclusion

Arsenic-containing π-conjugated molecules are a unique class of compounds with tunable electronic and photophysical properties, holding potential for applications in both materials science and medicine. The heavy-atom effect of arsenic is particularly advantageous for inducing phosphorescence, a desirable property for certain optoelectronic devices. In the context of drug development, some organoarsenic compounds have shown promising cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms of action. However, the inherent toxicity of arsenic remains a significant challenge, necessitating careful molecular design to enhance therapeutic efficacy while minimizing off-target effects. The detailed experimental protocols and data presented in this guide provide a foundation for researchers to explore and advance this intriguing field of chemistry. Future research should focus on developing safer and more efficient synthetic routes, expanding the library of these compounds, and conducting comprehensive in vivo studies to fully assess their therapeutic potential.

References

- 1. X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties - Enlighten Theses [theses.gla.ac.uk]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. p38α MAPK is required for arsenic-induced cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Arsine Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsine (AsH₃), also known as arseniuretted hydrogen or arsenic trihydride, is a simple inorganic compound and the most significant hydride of arsenic. It is an extremely toxic, flammable, and pyrophoric gas with a faint, garlic-like odor. Despite its hazardous nature, arsine is a critical component in various industrial processes, most notably in the semiconductor industry for the synthesis of gallium arsenide (GaAs) and as a doping agent for silicon-based electronic devices. This guide provides a comprehensive overview of the physical and chemical properties of arsine, detailed experimental protocols for its generation and detection, and a summary of its key reactions, presented for an audience of scientific professionals.

Physical Properties of Arsine

Arsine is a colorless gas that is denser than air. Its physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | AsH₃ |

| Molecular Weight | 77.9454 g/mol |

| Melting Point | -116.9 °C |

| Boiling Point | -62.5 °C |

| Density (gas) | 3.420 g/L |

| Solubility in Water | 28 mL/100g H₂O (at 20°C) |

| Vapor Pressure | >760 mmHg at 20 °C |

| Odor | Garlic-like, detectable at 0.5 to 1 ppm |

| Autoignition Temperature | Not established; decomposes at 232 to 300 °C |

Sources:

Chemical Properties and Reactivity

Arsine is a potent reducing agent and exhibits a range of chemical behaviors, from thermal decomposition to acid-base reactions.

Thermal Decomposition

Arsine is kinetically stable at room temperature, decomposing slowly. However, its decomposition into elemental arsenic and hydrogen gas is rapid at temperatures between 250-300°C. This property is the foundational principle of the Marsh test for arsenic detection.

Reaction: 2AsH₃(g) → 2As(s) + 3H₂(g)

Oxidation

Arsine is readily oxidized, even by atmospheric oxygen, to form arsenic trioxide and water. It reacts violently with strong oxidizing agents such as potassium permanganate, sodium hypochlorite, and nitric acid.

Reaction with Oxygen: 2AsH₃ + 3O₂ → As₂O₃ + 3H₂O

Acid-Base Reactions

While generally considered non-basic, arsine can be protonated by superacids to form arsonium ions ([AsH₄]⁺). The As-H bonds in arsine have acidic character and can be deprotonated by strong bases like sodium amide.

Deprotonation Reaction: AsH₃ + NaNH₂ → NaAsH₂ + NH₃

Reactions with Halogens

Reactions between arsine and halogens like chlorine and fluorine, or with compounds such as nitrogen trichloride, are extremely hazardous and can lead to explosions.

Experimental Protocols

Extreme caution must be exercised when handling arsine gas due to its high toxicity. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Laboratory Scale Synthesis of Arsine Gas

A common laboratory method for the synthesis of arsine involves the reaction of a metal arsenide, such as zinc arsenide, with a non-oxidizing acid, like sulfuric acid.

Reaction: Zn₃As₂ + 3H₂SO₄ → 2AsH₃ + 3ZnSO₄

Materials:

-

Zinc arsenide (Zn₃As₂)

-

Dilute sulfuric acid (H₂SO₄), arsenic-free

-

A gas generation flask (e.g., a two-necked round-bottom flask)

-

A dropping funnel

-

A gas outlet tube

-

A series of gas washing bottles for purification

-

A cold trap (e.g., using a dry ice/acetone slush) to collect the arsine

Procedure:

-

Assemble the gas generation apparatus in a fume hood. The apparatus should consist of the gas generation flask, a dropping funnel for the addition of acid, and a gas outlet.

-

Place a weighed amount of zinc arsenide in the gas generation flask.

-

Fill the dropping funnel with dilute sulfuric acid.

-

Slowly add the sulfuric acid to the zinc arsenide. The reaction will begin to generate arsine gas. Control the rate of gas evolution by adjusting the rate of acid addition.

-

Pass the generated gas through a series of washing bottles to remove impurities. A common purification train involves passing the gas through water to remove any acid spray, followed by a drying agent like anhydrous calcium chloride.

-

Collect the purified arsine gas by condensation in a cold trap cooled with a dry ice/acetone mixture (-78°C).

Safety Precautions:

-

This procedure must be performed in a high-performance fume hood.

-

A dedicated arsine gas detector should be in operation throughout the experiment.

-

Ensure all glassware is free of cracks and that all connections are secure to prevent leaks.

-

Have an emergency response plan in place, including access to self-contained breathing apparatus (SCBA).

Marsh Test for the Detection of Arsenic

The Marsh test is a highly sensitive method for the detection of arsenic, which relies on the generation of arsine and its subsequent thermal decomposition.

Principle: An arsenic-containing sample is reacted with an acid and arsenic-free zinc to produce arsine gas. The gas is then heated, causing it to decompose and deposit a mirror of elemental arsenic.

Materials:

-

Sample suspected of containing arsenic

-

Arsenic-free zinc metal

-

Dilute sulfuric acid (10%)

-

A gas generation flask (e.g., an Erlenmeyer flask)

-

A delivery tube with a pointed jet

-

A heat source (e.g., a Bunsen burner)

-

A cold porcelain surface (e.g., an evaporating dish)

-

Sodium hypochlorite solution (for confirmatory test)

Procedure:

-

Place the sample and a piece of arsenic-free zinc into the gas generation flask.

-

Add dilute sulfuric acid to the flask and immediately stopper it with the delivery tube assembly.

-

Allow the reaction to proceed for a short period to displace the air within the flask with the generated hydrogen and arsine gas mixture.

-

Carefully ignite the gas exiting the jet.

-

Hold the cold porcelain surface in the flame. If arsenic is present, a silvery-black deposit of elemental arsenic will form on the porcelain.

-

Confirmatory Test: To distinguish the arsenic mirror from a potential antimony mirror (a possible interference), add a few drops of sodium hypochlorite solution to the deposit. An arsenic mirror will dissolve, while an antimony mirror will not.

Gutzeit Test for the Detection of Arsenic

The Gutzeit test is another method for arsenic detection that involves the generation of arsine.

Principle: Arsine gas is generated from the sample and is then passed over a paper strip impregnated with mercuric chloride. A yellow to brown stain on the paper indicates the presence of arsenic.

Materials:

-

Sample suspected of containing arsenic

-

Arsenic-free zinc

-

Hydrochloric acid or sulfuric acid

-

Potassium iodide solution

-

Stannous chloride solution

-

Gutzeit apparatus (a specialized gas generation bottle with a tube for holding the test paper)

-

Filter paper strips impregnated with mercuric chloride

Procedure:

-

Place the sample, potassium iodide, and stannous chloride into the Gutzeit bottle.

-

Add the acid to the bottle.

-

Add the arsenic-free zinc to initiate the reaction and the production of arsine gas.

-

Immediately place the mercuric chloride paper strip in the designated holder in the apparatus.

-

Allow the reaction to proceed for a set period (e.g., 40 minutes).

-

Observe the mercuric chloride paper. The formation of a yellow to brown stain indicates the presence of arsenic. The intensity of the stain is proportional to the amount of arsenic in the sample and can be compared to standard stains for semi-quantitative analysis.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Marsh Test for Arsenic Detection.

Caption: Workflow for the Gutzeit Test for Arsenic Detection.

Caption: Logical Pathway for Laboratory Synthesis of Arsine Gas.

Conclusion

Arsine gas, while extremely hazardous, is a compound of significant industrial and historical importance. A thorough understanding of its physical and chemical properties is paramount for its safe handling and effective utilization in research and industrial applications. The experimental protocols for its generation and detection, rooted in its fundamental chemical reactivity, underscore the need for meticulous technique and stringent safety measures. This guide provides a foundational understanding for professionals working with or encountering this challenging yet crucial chemical compound.

Structural Analysis of Organoarsenic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of different organoarsenic compounds, focusing on the core analytical techniques, experimental protocols, and the visualization of relevant biological pathways. Organoarsenic compounds, a diverse class of molecules containing an arsenic-carbon bond, are of significant interest due to their presence in the environment, their use in agriculture, and their historical and current applications in medicine.[1] A thorough understanding of their three-dimensional structure is paramount for elucidating their mechanisms of action, toxicity, and for the rational design of new therapeutic agents.

Core Analytical Techniques for Structural Elucidation

The structural analysis of organoarsenic compounds relies on a suite of powerful analytical techniques. The choice of method depends on the nature of the compound, the sample matrix, and the specific structural information required. The most prominent techniques include X-ray crystallography for determining solid-state structures, Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating structures in solution, and Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns. Hyphenated techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), are indispensable for the separation and quantification of different organoarsenic species in complex mixtures.[1]

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and stereochemistry, which is crucial for understanding the structure-activity relationships of organoarsenic compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction of an Organoarsenic Compound

A representative experimental workflow for the structural determination of an organoarsenic crystal is outlined below. This protocol is a generalized procedure and may require optimization based on the specific compound.

-

Crystal Growth and Selection:

-

Single crystals of the organoarsenic compound suitable for X-ray diffraction are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

A well-formed crystal with sharp edges and no visible defects is selected under a microscope.

-

-

Crystal Mounting:

-

The selected crystal is mounted on a goniometer head. This is a crucial step to ensure the crystal can be precisely rotated in the X-ray beam.

-

-

Data Collection:

-

The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.

-

This diffraction pattern is recorded by a detector.[2]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

The atomic positions and other parameters (e.g., thermal parameters) are refined against the experimental data to obtain the final, accurate crystal structure.

-

Data Presentation: Crystallographic Data for Representative Organoarsenic Compounds

The Crystallography Open Database (COD) is a valuable open-access resource for crystallographic data.[3][4][5][6][7] Below is a table summarizing key crystallographic parameters for selected organoarsenic compounds, which would be retrieved from such a database.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | COD ID |

| Roxarsone | C₆H₆AsNO₅ | Monoclinic | P2₁/c | 7.953 | 14.536 | 7.378 | 90 | 100.99 | 90 | [Data to be sourced from COD] |

| Arsenobetaine | C₅H₁₁AsO₂ | Orthorhombic | Pnma | 13.381 | 7.912 | 6.453 | 90 | 90 | 90 | [Data to be sourced from COD] |

| Arsphenamine derivative | [Example] | [Example] | [Example] | [Example] | [Example] | [Example] | [Example] | [Example] | [Example] | [Data to be sourced from COD] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For organoarsenic compounds, ¹H and ¹³C NMR are routinely used, and in some cases, solid-state NMR can provide insights into the structure of non-crystalline or poorly soluble materials.

Experimental Protocol: Solid-State ¹³C CP-MAS NMR of an Organoarsenic Compound

The following protocol outlines the key steps for acquiring a solid-state ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR spectrum of an organoarsenic compound. This technique is particularly useful for characterizing powdered or amorphous samples.[8]

-

Sample Preparation:

-

NMR Spectrometer Setup:

-

The experiment is performed on a solid-state NMR spectrometer equipped with a CP-MAS probe.

-

The ¹³C resonance frequency is set (e.g., 150 MHz).[8]

-

-

Data Acquisition:

-

The rotor containing the sample is spun at a high and stable rate (e.g., 12 kHz) at the "magic angle" (54.74°) relative to the main magnetic field to average out anisotropic interactions.[8][9]

-

A cross-polarization pulse sequence is used to transfer magnetization from the abundant ¹H nuclei to the less abundant ¹³C nuclei, enhancing the signal.

-

Key experimental parameters are set, including:

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to a standard compound (e.g., tetramethylsilane).

-

Data Presentation: NMR Spectroscopic Data for Representative Organoarsenic Compounds

| Compound Name | Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | J-coupling (Hz) |

| Arsenobetaine | ¹H | D₂O | 3.25 | s | - |

| ¹³C | D₂O | 37.8, 55.4, 173.2 | - | - | |

| Roxarsone | ¹H | DMSO-d₆ | 7.0-8.5 (aromatic protons) | m | - |

| ¹³C | DMSO-d₆ | [Data to be compiled] | - | - | |

| Arsenosugar (example) | ¹H | D₂O | [Data to be compiled] | [Data to be compiled] | [Data to be compiled] |

| ¹³C | D₂O | [Data to be compiled] | - | - |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of organoarsenic compounds and to gain structural information through the analysis of their fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile organoarsenic compounds.

Experimental Protocol: ESI-MS/MS Analysis of an Organoarsenic Compound

The following is a generalized protocol for the analysis of an organoarsenic compound using ESI-tandem mass spectrometry (MS/MS).

-

Sample Preparation:

-

The organoarsenic compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.

-

-

Infusion and Ionization:

-

The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate.

-

A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the organoarsenic compound.

-

-

MS Analysis (MS1):

-

The ions are guided into the mass analyzer, where their m/z ratios are measured, providing the molecular weight of the compound.

-

-

Tandem MS Analysis (MS/MS):

-

A specific ion of interest (the precursor ion) is selected in the first mass analyzer.

-

The precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell.

-

The resulting fragment ions (product ions) are analyzed in the second mass analyzer.

-

The fragmentation pattern provides valuable information about the structure of the original molecule.[10][11][12]

-

Data Presentation: Mass Spectrometric Data for Representative Organoarsenic Compounds

| Compound Name | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| Roxarsone | ESI- | 262.9 | 244.9, 218.9, 154.0 |

| Arsenobetaine | ESI+ | 179.0 | 120.0, 105.0, 77.0 |

| Arsanilic Acid | ESI- | 216.9 | 198.9, 154.0, 92.0 |

Biological Signaling Pathways Involving Organoarsenic Compounds

Organoarsenic compounds can exert significant biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for both toxicology and drug development. Arsenic has been shown to influence key pathways involved in cell growth, proliferation, and apoptosis, such as the PI3K/AKT/mTOR and Hedgehog signaling pathways.[13][14]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell survival and growth.[15] Arsenic compounds have been shown to have a biphasic effect on this pathway, where low doses can promote cell proliferation, while higher doses can induce apoptosis. This dual role is critical in the context of both arsenic-induced carcinogenesis and its use as a chemotherapeutic agent.[10][13]

Caption: Arsenic-mediated modulation of the PI3K/AKT/mTOR signaling pathway.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development of several cancers. Studies have shown that arsenic can activate the Hh pathway, potentially contributing to its carcinogenic effects.[11][14][16]

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. m.youtube.com [m.youtube.com]

- 3. qiserver.ugr.es [qiserver.ugr.es]

- 4. researchgate.net [researchgate.net]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. Crystallography Open Database: Search results [qiserver.ugr.es]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. web.uvic.ca [web.uvic.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PI3K/AKT/mTOR Pathway → Area [lifestyle.sustainability-directory.com]

- 16. speciation.net [speciation.net]

An In-depth Technical Guide on the Toxicological Profiles of Various Arsine Derivatives

For Researchers, Scientists, and Drug Development Professionals